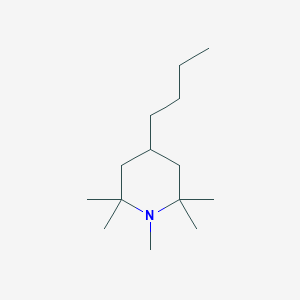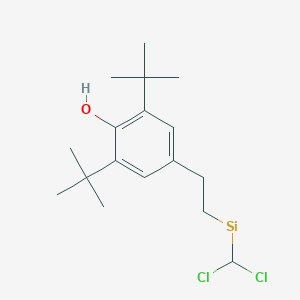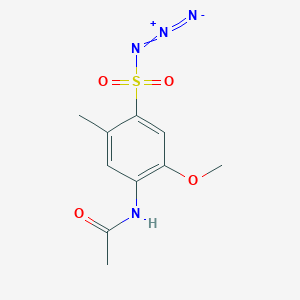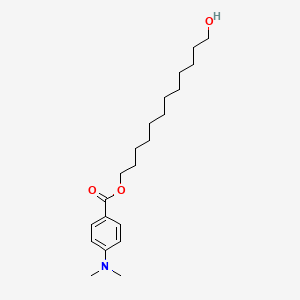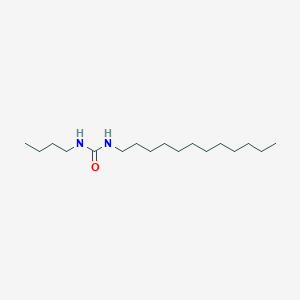![molecular formula C13H9NO3 B14298010 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 116060-93-6](/img/structure/B14298010.png)
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one typically involves the reaction of 7-hydroxy derivatives with nucleophiles. Various nucleophiles, such as active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines, can be used under acidic or basic conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, sodium hydroxide, and phase transfer catalysts . These reagents facilitate various transformations, such as alkylation and nucleophilic substitution, under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound include 7-alkylated derivatives and fused tricyclic derivatives
Aplicaciones Científicas De Investigación
7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one include other furo-pyridine derivatives and heterocyclic compounds with similar structural features .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of the hydroxyl and phenyl groups.
Propiedades
Número CAS |
116060-93-6 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
7-hydroxy-7-phenylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-12-10-7-4-8-14-11(10)13(16,17-12)9-5-2-1-3-6-9/h1-8,16H |
Clave InChI |
KDDUDLAYGQZGOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


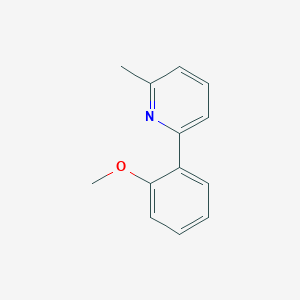


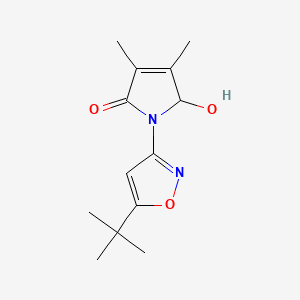
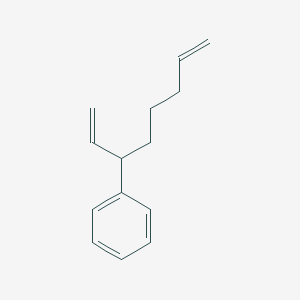
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
